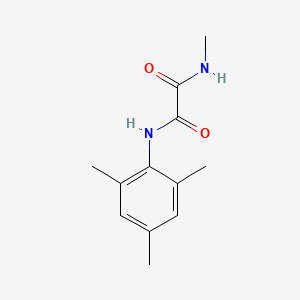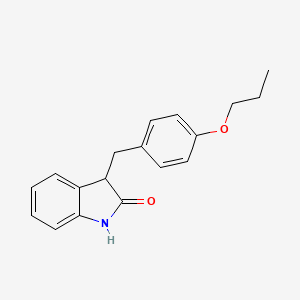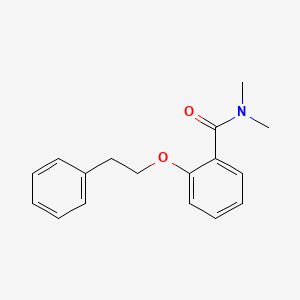
4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits a range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong activity against various targets, with minimal side effects. However, one of the limitations of using this compound is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of focus is the development of new drugs based on this compound, particularly for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the activity of this compound, and to identify new targets for its therapeutic use. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, in order to facilitate its widespread use in scientific research.
Synthesis Methods
The synthesis of 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can be achieved through a multi-step process. One of the most commonly used methods involves the reaction of 3-pyridinecarboxaldehyde with dimethyl acetylenedicarboxylate to produce a pyridine-substituted enone. This enone is then reacted with hydrazine to produce the pyrazole ring, followed by the addition of an allyl group to the resulting compound.
Scientific Research Applications
Research on 4-allyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been focused on its potential applications in the field of medicine. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-6-12-10(2)16-17(14(12,3)19)13(18)11-7-5-8-15-9-11/h4-5,7-9,12,19H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKTYVUQYRWZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC=C)(C)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)

![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)



![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)


![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)